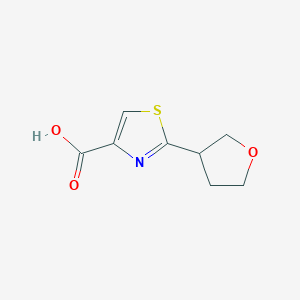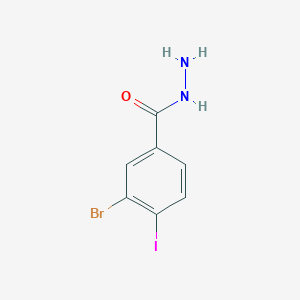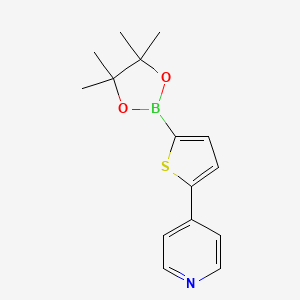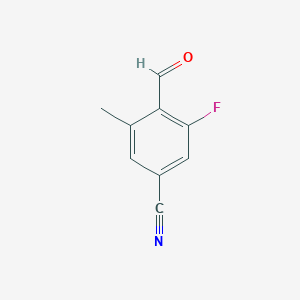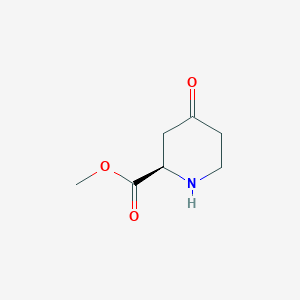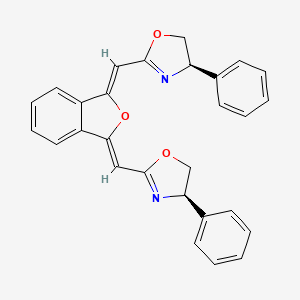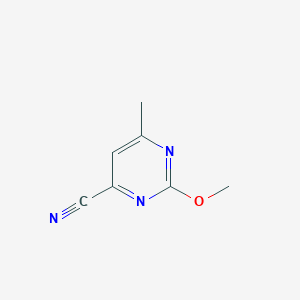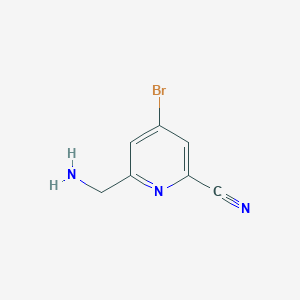
6-(5-Methyl-2-imidazolyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methyl-2-imidazolyl)quinoline: is a heterocyclic compound that combines the structural motifs of quinoline and imidazole. Quinoline is a nitrogen-based heterocyclic aromatic compound, while imidazole is a five-membered heterocyclic moiety. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-imidazolyl)quinoline typically involves the construction of the quinoline and imidazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring. The imidazole ring can then be introduced through further cyclization reactions involving nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound may utilize transition-metal catalyzed reactions to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations are often employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyl-2-imidazolyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
6-(5-Methyl-2-imidazolyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Imidazole: A five-membered heterocyclic moiety known for its broad range of chemical and biological properties.
Imidazo[1,2-a]pyridine: A fused bicyclic heterocycle with applications in medicinal chemistry and material science.
Uniqueness
6-(5-Methyl-2-imidazolyl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-(5-methyl-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
YUBQHUGZQOULLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
